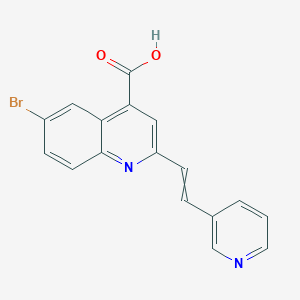![molecular formula C7H15BrN2 B11822918 (1S,4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane;hydrobromide](/img/structure/B11822918.png)
(1S,4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane;hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane;hydrobromide is a chiral bicyclic diamine compound. It is known for its unique structure, which includes a bicyclic heptane ring system with two nitrogen atoms. This compound is often used in various chemical reactions and has applications in different fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane;hydrobromide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclic heptane ring system.
Reaction Conditions: The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
(1S,4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane;hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The nitrogen atoms in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce different oxidized derivatives, while substitution reactions can yield various substituted compounds .
Aplicaciones Científicas De Investigación
(1S,4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane;hydrobromide has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of (1S,4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane;hydrobromide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic reactions. This binding facilitates the formation of chiral products by influencing the stereochemistry of the reaction . The nitrogen atoms in the compound play a crucial role in its reactivity and binding properties .
Comparación Con Compuestos Similares
Similar Compounds
(1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane: This compound has a similar bicyclic structure but with a different substituent group.
(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane: Another similar compound with a methyl group instead of an ethyl group.
(1S,4S)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane: This compound has a chlorophenyl group, making it distinct in its reactivity and applications.
Uniqueness
The uniqueness of (1S,4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane;hydrobromide lies in its specific chiral structure and the presence of the ethyl group. This structural feature imparts unique reactivity and binding properties, making it valuable in various chemical and biological applications .
Propiedades
Fórmula molecular |
C7H15BrN2 |
|---|---|
Peso molecular |
207.11 g/mol |
Nombre IUPAC |
(1S,4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane;hydrobromide |
InChI |
InChI=1S/C7H14N2.BrH/c1-2-9-5-6-3-7(9)4-8-6;/h6-8H,2-5H2,1H3;1H/t6-,7-;/m0./s1 |
Clave InChI |
SGMYARGBCOPANZ-LEUCUCNGSA-N |
SMILES isomérico |
CCN1C[C@@H]2C[C@H]1CN2.Br |
SMILES canónico |
CCN1CC2CC1CN2.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


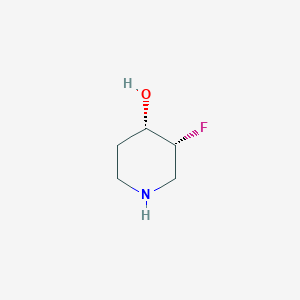
![2-(2-{2-[(5-Bromothiophen-2-yl)methylidene]hydrazin-1-ylidene}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B11822845.png)
![2-[(2-Fluorophenyl)formamido]pentanedioic acid](/img/structure/B11822870.png)
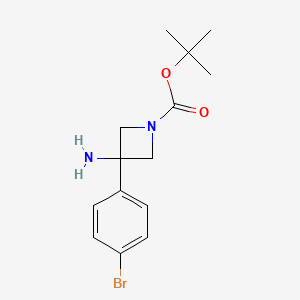


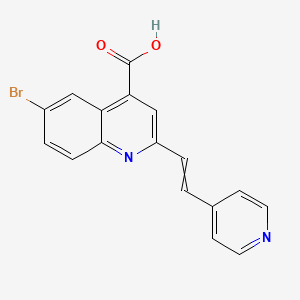
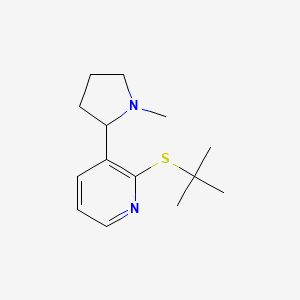
![rac-methyl (1R,5S,6R)-6-bromobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B11822899.png)


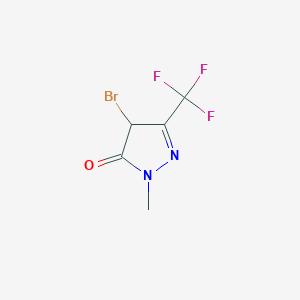
![3-[3-hydroxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B11822927.png)
